

Kinase Inhibitor Screening: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine*

CAS No.: *237435-80-2*

Cat. No.: *B1311858*

[Get Quote](#)

From the desk of a Senior Application Scientist, this guide provides in-depth, experience-driven answers to the common challenges encountered in kinase inhibitor screening. We move beyond simple protocols to explain the underlying principles, helping you diagnose issues, validate your findings, and generate reliable, high-quality data.

Section 1: Assay Signal Integrity & Compound Interference

This section addresses the most frequent sources of false positives and negatives: direct interference of your test compounds with the assay's detection system.

FAQ 1: My luminescence-based kinase assay (e.g., ADP-Glo™) is showing a high rate of apparent inhibitors. How can I tell if these are real hits or assay artifacts?

Answer: This is a classic and critical challenge. Luminescence-based assays, while highly sensitive, are susceptible to compounds that directly inhibit the luciferase enzyme used in the detection step.[1][2][3] This leads to a decreased light output that mimics true kinase inhibition, resulting in a high rate of false positives.[2][4]

Underlying Cause: The assay measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction. This is done in a second step by using the remaining ATP to power a luciferase-catalyzed reaction that produces light. If your test compound inhibits the kinase, less ATP is consumed, leaving more for the luciferase reaction and resulting in a high signal. Conversely, if your compound inhibits luciferase, it will quench the signal, making it appear as though more ATP was consumed (i.e., high kinase activity), which can be misinterpreted in certain assay formats or lead to other artifacts.[1] More commonly in inhibitor screens, a compound that directly inhibits luciferase will reduce the signal in a manner that falsely appears as potent kinase activity.[3]

The most robust method to identify luciferase inhibitors is to perform a counter-screen that isolates the detection components.

Step-by-Step Methodology:

- Assay Setup: Prepare two sets of assay plates.
 - Main Assay Plate: Contains kinase, substrate, ATP, and your test compounds.
 - Counter-Screen Plate: Contains only the assay buffer, ATP (at a concentration mimicking the "no kinase activity" control), and your test compounds. Crucially, no kinase or kinase substrate is added.
- Incubation: Incubate both plates under the same conditions as your primary screen.
- Detection: Add the luciferase-based detection reagents (e.g., ADP-Glo™ reagents) to both sets of plates and read the luminescence signal.
- Data Analysis:
 - Calculate the percent inhibition for your compounds in the main assay.

- In the counter-screen plate, any compound that significantly reduces the luminescence signal is a direct inhibitor of the detection system (luciferase).
- Compare the hit lists. Compounds that appear as "hits" in both the main assay and the counter-screen are likely false positives and should be flagged or deprioritized.^{[5][6]}

FAQ 2: In my fluorescence-based assay (FP, FRET, TR-FRET), I'm seeing a high number of hits with poor dose-response curves. What's going on?

Answer: Fluorescence-based assays are prone to interference from compounds that are intrinsically fluorescent or that quench fluorescence.^{[7][8]} This is a common source of artifacts in high-throughput screening (HTS).^[9]

Underlying Cause:

- **Autofluorescence:** If a test compound fluoresces at the same wavelength used for detection, it will artificially increase the signal, potentially masking true inhibition or creating false negatives.^[8]
- **Quenching/Inner-Filter Effect:** Compounds that absorb light at the excitation or emission wavelengths of your fluorophore can reduce the detected signal, mimicking inhibition and creating false positives.^{[8][10][11]} This is especially problematic for blue or red compounds.^[11]
- **Light Scattering:** Poorly soluble compounds can form precipitates or aggregates that scatter light, leading to artificially high and noisy readings.^{[7][11]}

```
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded, filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
```

} dot Caption: Workflow for identifying fluorescent artifacts.

Step-by-Step Methodology:

- **Pre-Read Scan:** Before adding assay-specific fluorescent reagents (like a tracer or antibody), read the plate containing only buffer and your test compounds on the fluorometer. Any well showing a signal significantly above the background is contaminated with an autofluorescent compound.
- **Target-Free Control (Quenching Assay):** Set up a control experiment with the fluorescent probe (e.g., tracer, labeled antibody) at its final assay concentration, buffer, and the test compounds, but without the kinase or target protein.
- **Analysis:**
 - Measure the fluorescence. A compound that causes a concentration-dependent decrease in signal in this simplified system is a quencher or has an inner-filter effect.
 - These compounds are likely false positives.
- **Consider Red-Shifted Dyes:** To mitigate interference, consider using assay systems that employ far-red tracers, as fewer library compounds fluoresce or absorb at these longer wavelengths (>600 nm).[7] Time-Resolved FRET (TR-FRET) is also designed to reduce background interference by using long-lifetime lanthanide donors and a time-delayed reading.[8][12]

FAQ 3: My AlphaScreen®/AlphaLISA® assay has a high hit rate. How do I troubleshoot this technology?

Answer: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is powerful but has unique vulnerabilities. Interference can occur at multiple stages of the complex energy transfer cascade.[13][14]

Underlying Cause: The AlphaScreen signal is generated by a cascade: a 680 nm laser excites a Donor bead, which generates singlet oxygen. This singlet oxygen diffuses and activates a nearby Acceptor bead, which emits light at 520-620 nm.[10][14] Compounds can interfere by:

- **Color Quenching:** Compounds that absorb light at the excitation (680 nm) or emission (520-620 nm) wavelengths will reduce the signal (e.g., blue-colored compounds).[11][13]

- Singlet Oxygen Quenching: Many antioxidants and reactive compounds can scavenge the singlet oxygen before it reaches the Acceptor bead.[14]
- Light Scatter: Aggregated compounds can scatter the excitation light, leading to artifacts.[13]
- Biotin Mimetics: If your assay uses a streptavidin-biotin interaction, compounds that structurally mimic biotin can disrupt the bead complex, causing a drop in signal.[13]

A standard method for identifying AlphaScreen artifacts is to use a direct bead-to-bead binding assay, often available as a "TruHit" kit from the vendor.[13]

Step-by-Step Methodology:

- Assay Principle: This counter-screen uses streptavidin-coated Donor beads and biotinylated Acceptor beads that bind directly to each other, generating a strong signal without any biological target.[13]
- Procedure: Run your library of "hit" compounds against this direct bead-binding assay.
- Data Interpretation:
 - Signal Decrease: A compound that inhibits the signal in this target-free system is an interferent. This can identify light quenchers, singlet oxygen quenchers, and light scatterers.[13]
 - Identifying Biotin Mimetics: To specifically test for biotin mimetics, you can pre-incubate the test compound with the streptavidin Donor beads before adding the biotinylated Acceptor beads. A biotin mimetic will block the binding site and prevent signal generation.[13]

Interference Type	Mechanism	How to Detect
Color Quencher	Absorbs excitation (680nm) or emission (520-620nm) light.	Signal decrease in TruHit assay; compound is often colored.[11][13]
Singlet Oxygen Quencher	Scavenges singlet oxygen, preventing energy transfer.	Signal decrease in TruHit assay.
Light Scatterer	Aggregates scatter light, causing erratic readings.	Signal decrease in TruHit assay; often attenuated by detergent.[11]
Biotin Mimetic	Competes with biotin for streptavidin binding site.	Signal decrease in pre-incubation TruHit assay format. [13]

Section 2: Assay Conditions & Reagent Optimization

Proper assay setup is fundamental. This section tackles issues arising from suboptimal concentrations of key reagents, particularly ATP.

FAQ 4: Why are my IC50 values for an ATP-competitive inhibitor much higher in my cellular assay compared to my biochemical assay?

Answer: This is a very common and expected observation. The discrepancy is almost always due to the vast difference in ATP concentration between the two systems.[15][16]

Underlying Cause: Most kinase inhibitors are ATP-competitive, meaning they compete with adenosine triphosphate (ATP) for binding to the kinase's active site.[17]

- Biochemical Assays: Are often run at or near the Michaelis-Menten constant (K_m) for ATP, which can range from low micromolar to nanomolar concentrations.[15][18]

- Cellular Environment: Intracellular ATP concentrations are much higher, typically in the millimolar range (1-10 mM).[15]

This high concentration of cellular ATP will effectively outcompete the inhibitor, leading to a rightward shift in the dose-response curve and a significantly higher apparent IC50 value.[15] [18] The relationship is formally described by the Cheng-Prusoff equation:

$$IC_{50} = K_i * (1 + [ATP] / K_m)[15][18]$$

Where:

- IC50 is the half-maximal inhibitory concentration.
- Ki is the intrinsic binding affinity of the inhibitor.
- [ATP] is the concentration of ATP in the assay.
- Km is the Michaelis-Menten constant of the kinase for ATP.

```
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded, filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
```

} dot Caption: Impact of ATP concentration on inhibitor potency.

You can experimentally confirm an ATP-competitive mechanism of action in your biochemical assay.

Step-by-Step Methodology:

- Set up Multiple Assays: Prepare a series of kinase reactions. Each series will test a full dose-response of your inhibitor, but each series will be run at a different, fixed concentration of ATP (e.g., 0.1x Km, 1x Km, and 10x Km).[19]
- Generate IC50 Curves: For each ATP concentration, determine the inhibitor's IC50 value.
- Analyze the Results:

- ATP-Competitive Inhibitor: You will observe a systematic increase in the IC₅₀ value as the ATP concentration increases.[19]
- Non-ATP-Competitive (Allosteric) Inhibitor: The IC₅₀ value will remain largely unchanged regardless of the ATP concentration.[19]
- Uncompetitive Inhibitor: The IC₅₀ will decrease as ATP concentration increases.

ATP Concentration	IC ₅₀ for Kinase A (K _m = 10 μM, K _i = 10 nM)	IC ₅₀ for Kinase B (K _m = 100 μM, K _i = 10 nM)
1 μM	11 nM	10.1 nM
10 μM (K _m for A)	20 nM	11 nM
100 μM (K _m for B)	110 nM	20 nM
1000 μM (1 mM)	1010 nM	110 nM

Idealized values calculated using the Cheng-Prusoff equation. This illustrates how IC₅₀ is highly dependent on both the ATP concentration and the kinase's K_m for ATP.

[20]

Section 3: Dealing with Promiscuous Inhibitors

One of the most vexing problems in early drug discovery is the prevalence of "bad actors"—compounds that appear to inhibit many enzymes through non-specific mechanisms.[9]

FAQ 5: My hit compound seems to inhibit multiple, unrelated kinases. How can I determine if it's a promiscuous aggregator?

Answer: This is a strong red flag for promiscuous inhibition, often caused by the formation of small-molecule aggregates in the assay buffer.[21][22][23] These aggregates are sub-

micrometer colloidal particles that inhibit enzymes non-specifically, often by sequestering the enzyme on the aggregate surface.[21][23]

Underlying Cause: At micromolar concentrations relevant to screening, many organic molecules are poorly soluble and self-associate into aggregates.[23] This is a physical mechanism of inhibition, not a specific, one-to-one binding event at the active site.[24] These compounds are a major source of false positives in HTS campaigns.[23]

A simple and effective way to diagnose aggregation-based inhibition is to test whether the inhibitory activity is sensitive to the presence of a non-ionic detergent.[24][25][26]

Step-by-Step Methodology:

- Assay Setup: Run your kinase inhibition assay under two conditions:
 - Condition A: Standard assay buffer.
 - Condition B: Standard assay buffer supplemented with a low concentration of a non-ionic detergent, typically 0.01% Triton X-100.[26]
- Procedure: Test your compound in a dose-response format in both buffers side-by-side.
- Data Interpretation:
 - Aggregating Inhibitor: If the compound is an aggregator, its inhibitory potency will be significantly reduced or completely abolished in the presence of the detergent.[25][26] The detergent helps to solubilize the compound and prevent the formation of the inhibitory aggregates.
 - Specific, Well-Behaved Inhibitor: If the compound is a true, specific inhibitor, its IC50 value will be largely unaffected by the presence of the low-concentration detergent.

```
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded, filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
```

} dot Caption: Mechanism of the detergent test for promiscuous aggregators.

Additional Confirmation:

- **Increased Enzyme Concentration:** Inhibition by aggregators is often sensitive to the enzyme concentration. Try increasing your kinase concentration by 5-10 fold. An aggregator's IC50 will often show a dramatic rightward shift, while a specific inhibitor's potency will be less affected.
- **Hill Slope:** Dose-response curves for aggregators often have unusually steep Hill slopes (>2).

By systematically applying these troubleshooting guides and understanding the "why" behind each experimental step, you can more effectively triage hits, eliminate artifacts, and focus your resources on developing genuine, high-quality kinase inhibitors.

References

- Owen, R. A., et al. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. ACS Publications. Available at: [\[Link\]](#)
- Eglen, R. M., et al. (2013). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH National Library of Medicine. Available at: [\[Link\]](#)
- von Ahsen, O., & Bomer, U. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [\[Link\]](#)
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [\[Link\]](#)
- Ryan, A. J., et al. (2003). Effect of detergent on "promiscuous" inhibitors. Journal of Medicinal Chemistry. Available at: [\[Link\]](#)
- Kinase Logistics Europe. ATP concentration. Kinase Logistics Europe. Available at: [\[Link\]](#)
- McGovern, S. L., et al. (2003). Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. Journal of Medicinal Chemistry. Available at: [\[Link\]](#)

- Bantscheff, M., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. Available at: [\[Link\]](#)
- National Center for Biotechnology Information. (2012). Figure 3, [Examples of colored and scattering...]. Assay Guidance Manual. Available at: [\[Link\]](#)
- Frost, G. I., et al. (2006). competitive alphascreen assay for detection of hyaluronan. Glycobiology. Available at: [\[Link\]](#)
- Mueller, D., et al. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. Available at: [\[Link\]](#)
- Ryan, A. J., et al. (2003). Effect of detergent on "promiscuous" inhibitors. SciSpace. Available at: [\[Link\]](#)
- Owen, R. A., et al. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. NIH National Library of Medicine. Available at: [\[Link\]](#)
- Pope, A. J. (2007). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ResearchGate. Available at: [\[Link\]](#)
- Copeland, R. A. (2016). Idealised values for the potency (IC 50) of an inhibitor with... ResearchGate. Available at: [\[Link\]](#)
- Carlson, S. M., et al. (2011). Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen. NIH National Library of Medicine. Available at: [\[Link\]](#)
- Coan, K. E. H., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. NIH National Library of Medicine. Available at: [\[Link\]](#)
- Ryan, A. J., et al. (2003). Effect of Detergent on "Promiscuous" Inhibitors. ResearchGate. Available at: [\[Link\]](#)
- Svatunek, D., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. NIH National Library of Medicine. Available at: [\[Link\]](#)

- Khan, M. A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH National Library of Medicine. Available at: [\[Link\]](#)
- Various Authors. (2013). Importance of detergents for in vitro phosphorylation?. ResearchGate. Available at: [\[Link\]](#)
- Yonchev, D., & Bajorath, J. (2020). Inhibitor bias in luciferase-based luminescence assays. ScienceOpen. Available at: [\[Link\]](#)
- Stork, C., et al. (2018). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega. Available at: [\[Link\]](#)
- National Center for Biotechnology Information. (2012). Figure 4, [Example compound interference in a...]. Assay Guidance Manual. Available at: [\[Link\]](#)
- Giese, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [\[Link\]](#)
- Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NIH National Library of Medicine. Available at: [\[Link\]](#)
- BioAssay Systems. Kinase Inhibitor Screening Services. BioAssay Systems. Available at: [\[Link\]](#)
- Ghosh, D., et al. (2018). High-Accuracy Model To Flag False Positive Hits in Luciferase HTS Assays. PubMed. Available at: [\[Link\]](#)
- Yang, Z., et al. (2020). Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. PubMed. Available at: [\[Link\]](#)
- Auld, D. S., et al. (2008). False positives in a reporter gene assay: identification and synthesis of substituted N-pyridin-2-ylbenzamides as competitive inhibitors of firefly luciferase. PubMed. Available at: [\[Link\]](#)

- Kinnings, S. L., et al. (2009). Computational analysis of kinase inhibitor selectivity using structural knowledge. *Bioinformatics*. Available at: [\[Link\]](#)
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. *Reaction Biology*. Available at: [\[Link\]](#)
- National Center for Biotechnology Information. (2016). Interferences with Luciferase Reporter Enzymes. *Assay Guidance Manual*. Available at: [\[Link\]](#)
- Li, X., et al. (2022). Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays. *ResearchGate*. Available at: [\[Link\]](#)
- Scientist Live. (2026). SwiftFluo TR-FRET kinase kits by Sino Biological. *Scientist Live*. Available at: [\[Link\]](#)
- Robers, M. B. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. *Wiley Analytical Science*. Available at: [\[Link\]](#)
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. *Reaction Biology*. Available at: [\[Link\]](#)
- Westwood, I. M., et al. (2017). A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. *ResearchGate*. Available at: [\[Link\]](#)
- Kornev, A. P., & Taylor, S. S. (2013). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. *NIH National Library of Medicine*. Available at: [\[Link\]](#)
- Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. *NIH National Library of Medicine*. Available at: [\[Link\]](#)
- Netterwald, J. (2008). High-Throughput Screening for Kinase Inhibitors. *Drug Discovery and Development*. Available at: [\[Link\]](#)
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. *PubMed*. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. scienceopen.com \[scienceopen.com\]](https://scienceopen.com)
- [2. Luciferase Advisor: High-Accuracy Model To Flag False Positive Hits in Luciferase HTS Assays - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [3. False positives in a reporter gene assay: identification and synthesis of substituted N-pyridin-2-ylbenzamides as competitive inhibitors of firefly luciferase - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [4. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [5. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](https://ncbi.nlm.nih.gov)
- [7. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](https://ncbi.nlm.nih.gov)
- [9. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [10. Bead Selection and Bead Interference | Revvity \[revvity.com\]](https://revvity.com)
- [11. Figure 3, \[Examples of colored and scattering...\]. - Assay Guidance Manual - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](https://ncbi.nlm.nih.gov)
- [12. scientistlive.com \[scientistlive.com\]](https://scientistlive.com)
- [13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [14. urmc.rochester.edu \[urmc.rochester.edu\]](https://urmc.rochester.edu)
- [15. shop.carnabio.com \[shop.carnabio.com\]](https://shop.carnabio.com)

- [16. reactionbiology.com \[reactionbiology.com\]](#)
- [17. reactionbiology.com \[reactionbiology.com\]](#)
- [18. kinaselogistics.com \[kinaselogistics.com\]](#)
- [19. aacrjournals.org \[aacrjournals.org\]](#)
- [20. researchgate.net \[researchgate.net\]](#)
- [21. pubs.acs.org \[pubs.acs.org\]](#)
- [22. pubs.acs.org \[pubs.acs.org\]](#)
- [23. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [24. scispace.com \[scispace.com\]](#)
- [25. Effect of detergent on "promiscuous" inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [26. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Kinase Inhibitor Screening: A Technical Support Troubleshooting Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1311858/docs#kinase-inhibitor-screening-a-technical-support-troubleshooting-guide\]](https://www.benchchem.com/product/b1311858/docs#kinase-inhibitor-screening-a-technical-support-troubleshooting-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)